

Application Notes and Protocols for Experimental Design with HTH-01-091

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Compound of Interest		
Compound Name:	HTH-01-091	
Cat. No.:	B15606253	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and oncogenesis.[1][2][3] With an IC50 of 10.5 nM for MELK, HTH-01-091 serves as a valuable tool for investigating the biological functions of MELK and for preclinical evaluation as a potential therapeutic agent, particularly in the context of breast cancer.[1][2][3] These application notes provide detailed protocols for in vitro studies using HTH-01-091 and a representative in vivo experimental design to guide researchers in their investigations.

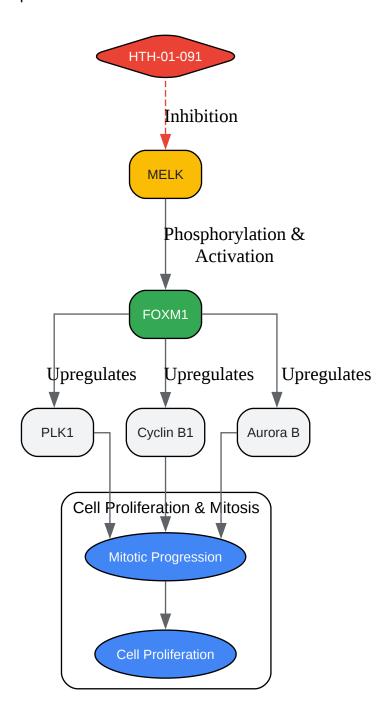
Mechanism of Action

HTH-01-091 acts as a type I kinase inhibitor, binding to the ATP pocket of MELK in a competitive manner.[1] This binding not only inhibits the kinase activity of MELK but also leads to its degradation.[1] **HTH-01-091** has demonstrated selectivity for MELK but also exhibits inhibitory activity against other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 at higher concentrations.[1][2][3]

Signaling Pathway



MELK is a key regulator of the FOXM1 transcription factor, a critical driver of cell cycle progression.[4] MELK phosphorylates and activates FOXM1, leading to the transcription of genes essential for mitosis, including Polo-like kinase 1 (PLK1), Cyclin B1, and Aurora B kinase.[4] By inhibiting MELK, **HTH-01-091** disrupts this signaling cascade, leading to cell cycle arrest and inhibition of proliferation in cancer cells.



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Caption: HTH-01-091 inhibits the MELK/FOXM1 signaling pathway.

Data Presentation

In Vitro Kinase Inhibitory Activity of HTH-01-091

Kinase	IC50 (nM)
MELK	10.5
PIM1	60.6
PIM2	N/A
PIM3	N/A
RIPK2	N/A
DYRK3	N/A
smMLCK	N/A
CLK2	N/A
DYRK4	41.8
mTOR	632
CDK7	1230
Data compiled from publicly available sources. N/A indicates data not available.[1]	

Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines



Cell Line	Subtype	IC50 (μM) after 3 days
MDA-MB-468	Basal-like	4.00
BT-549	Basal-like	6.16
HCC70	Basal-like	8.80
ZR-75-1	Luminal	>10
MCF7	Luminal	8.75
T-47D	Luminal	3.87
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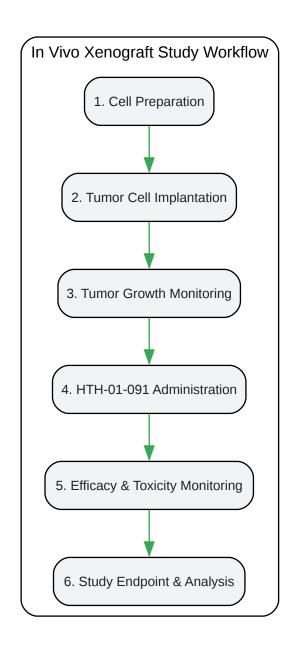
Data represents the concentration of HTH-01-091 required to inhibit cell proliferation by 50%.[1]

Experimental Protocols Western Blot Analysis of MELK Degradation

This protocol describes how to assess the effect of **HTH-01-091** on MELK protein levels in the MDA-MB-468 breast cancer cell line.







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